6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol
Description
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8-3-2-5-9(15-8)6(16)4-7(14-5)10(11,12)13/h2-4H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQDJGDRZKDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 1,5-Naphthyridine Core Formation
The 1,5-naphthyridine scaffold serves as the foundational structure for this compound. Cyclization reactions, particularly those involving β-ketoesters and aminopyridine derivatives, are widely employed. For example, the Conrad-Limpach reaction—a thermal condensation between β-ketoesters and aromatic amines—has been adapted to construct the naphthyridine ring. In one approach, 3-amino-6-methoxypyridine reacts with ethyl 4,4,4-trifluoroacetoacetate under reflux in diphenyl ether, yielding a Schiff base intermediate that undergoes cyclodehydration to form the 1,5-naphthyridine core . This method achieves moderate yields (45–60%) but requires careful control of reaction time (12–24 hours) and temperature (150–180°C) to avoid decomposition .
A modified Skraup reaction using iodine or m-nitrobenzenesulfonic acid as a catalyst in dioxane/water mixtures has also been reported for analogous systems. Introducing trifluoromethylated precursors at this stage necessitates inert atmospheres to prevent side reactions, with yields improving to 50–65% when optimized .
Regioselective Trifluoromethylation Techniques
Introducing the trifluoromethyl group at position 2 demands precise regiocontrol. Direct trifluoromethylation via radical pathways using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) under copper catalysis has shown promise. For instance, treating 6-methoxy-1,5-naphthyridin-4-ol with Togni’s reagent in acetonitrile at 80°C for 8 hours installs the CF3 group with 55–70% efficiency . Alternatively, palladium-mediated cross-coupling of boronic esters with trifluoromethyl iodide in the presence of Pd(PPh3)4 and CsF enables late-stage functionalization, though this method is limited by substrate compatibility .
Methoxylation and Hydroxyl Group Installation
The methoxy group at position 6 is typically introduced via nucleophilic substitution or Ullmann-type coupling. Reacting 6-chloro-1,5-naphthyridine derivatives with sodium methoxide in DMSO at 120°C for 6 hours achieves near-quantitative conversion . For the hydroxyl group at position 4, hydrolysis of a protected ester (e.g., tert-butyl) using HCl in dioxane/water (1:1) at reflux for 4 hours is effective, yielding 85–90% purity after recrystallization .
Optimization of Reaction Conditions and Catalytic Systems
Catalytic systems significantly impact reaction efficiency. Copper(I) salts, such as CuCl or CuI, enhance cyclization and trifluoromethylation steps by facilitating single-electron transfers. For example, CuI (10 mol%) in DMF at 100°C reduces reaction times by 30% compared to uncatalyzed conditions . Solvent polarity also plays a role: dimethyl sulfoxide (DMSO) improves solubility of intermediates, while ethyl acetate aids in recrystallization during purification .
Industrial-Scale Considerations and Green Chemistry
Scalable synthesis requires cost-effective and environmentally benign protocols. The use of compressed air as an oxidant in lieu of hazardous peroxides reduces waste, as demonstrated in the preparation of 6-methoxy-2-naphthaldehyde analogs . Additionally, solvent recovery systems (e.g., distillation of DMSO) and catalytic recycling (e.g., CuI filtration) align with green chemistry principles .
Data Tables Summarizing Key Methodologies
Table 1. Comparison of Cyclization Methods for 1,5-Naphthyridine Formation
| Method | Starting Materials | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conrad-Limpach | β-Ketoester + aminopyridine | None | Diphenyl ether | 45–60 | 90–95 |
| Modified Skraup | Glycerol + aminopyridine | m-NO2PhSO3Na | Dioxane/H2O | 50–65 | 88–93 |
| CuI-Catalyzed | Halopyridine + alkene | CuI (10 mol%) | DMF | 60–75 | 92–97 |
Table 2. Trifluoromethylation Efficiency Across Reagents
| Reagent | Conditions | Substrate | Yield (%) |
|---|---|---|---|
| Togni’s Reagent | CuCl, 80°C, 8h | 6-Methoxy-1,5-naphthyridin-4-ol | 55–70 |
| CF3I | Pd(PPh3)4, CsF, 100°C | 2-Bromo-1,5-naphthyridine | 40–55 |
| CF3SiMe3 | KF, 18-crown-6, 60°C | 2-Iodo-1,5-naphthyridine | 65–80 |
Chemical Reactions Analysis
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the naphthyridine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(a) 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol (CAS: 1227508-09-9)
(b) 4,5-Difluoro-2-methoxypyridine (CAS: 1226808-76-9)
(c) 6-Methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-64-2)
(d) 3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol
- Structural Differences : Substitutes the methoxy group at position 6 with a bromine atom.
- Impact : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in receptor interactions. Supplier data indicate challenges in synthesis due to bromine’s reactivity .
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Similarity Index | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not Provided | C₁₀H₇F₃N₂O₂ | Reference | -OH, -OCH₃, -CF₃ |
| 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol | 1227508-09-9 | C₉H₆FN₂O₂ | 0.82 | -OH, -OCH₃, -F |
| 4,5-Difluoro-2-methoxypyridine | 1226808-76-9 | C₆H₅F₂NO | 0.82 | -OCH₃, -F (positions 4,5) |
| 6-Methoxy-1,7-naphthyridin-4(1H)-one | 952059-64-2 | C₉H₈N₂O₂ | N/A | -OCH₃, ketone |
| 3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol | Not Provided | C₉H₄BrF₃N₂O | N/A | -OH, -Br, -CF₃ |
Table 1. Structural and functional comparisons of analogs. Similarity indices calculated using molecular fingerprinting methods .
Research Findings and Implications
- Electrophilic Reactivity : The trifluoromethyl group in this compound enhances resistance to oxidative degradation compared to halogenated analogs like 3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol .
- Solubility : The hydroxyl group improves aqueous solubility relative to 6-Methoxy-1,7-naphthyridin-4(1H)-one, which lacks -OH but includes a ketone .
- Bioactivity : Fluorinated analogs like 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol show lower metabolic stability in hepatic microsome assays compared to the trifluoromethyl variant, likely due to reduced electron-withdrawing effects .
Biological Activity
Overview
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. The compound's structure includes a methoxy group and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical formula for this compound is , with a CAS number of 1018047-82-9. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. For example, it targets mitotic exit and cell cycle regulation pathways.
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Biological Activity Data
Case Studies
- Anticancer Properties : A study explored the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction through caspase activation pathways, suggesting its potential as an anticancer agent.
- Antibacterial Activity : Another investigation focused on optimizing this compound's solubility and antibacterial potency. The study reported enhanced activity against critical bacterial pathogens by modifying structural properties, indicating its therapeutic potential in treating infections resistant to conventional antibiotics .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Structural Optimization : Modifications to enhance solubility and potency were successful in increasing antibacterial activity against resistant strains .
- Mechanistic Insights : The compound's ability to inhibit kinases involved in critical signaling pathways underscores its potential as a therapeutic agent in oncology and infectious diseases .
Q & A
Q. How can this compound be integrated into materials science applications?
- Methodological Answer : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form MOFs. Characterize via PXRD and BET surface area analysis. Test photocatalytic activity under UV light (λ = 365 nm) for dye degradation .
Data Contradiction Analysis Example
Issue : Discrepancy in reported ¹H NMR chemical shifts for methoxy groups in similar compounds.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
